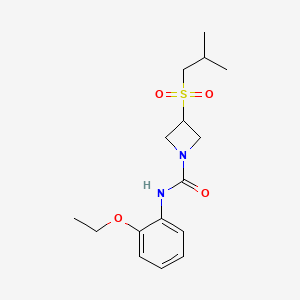

N-(2-ethoxyphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide

Description

N-(2-ethoxyphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is a synthetic azetidine-based carboxamide derivative characterized by two distinct functional groups: a 2-ethoxyphenyl substituent attached to the carboxamide nitrogen and an isobutylsulfonyl group at the 3-position of the azetidine ring. The azetidine scaffold, a four-membered saturated heterocycle, is notable for its conformational rigidity and metabolic stability, making it a valuable motif in medicinal chemistry. The ethoxyphenyl moiety may enhance lipophilicity and membrane permeability, while the isobutylsulfonyl group could influence solubility and protein-binding interactions .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-4-22-15-8-6-5-7-14(15)17-16(19)18-9-13(10-18)23(20,21)11-12(2)3/h5-8,12-13H,4,9-11H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOZBJSAEZWBMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CC(C2)S(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

Sulfonylation: The isobutylsulfonyl group can be introduced through a sulfonylation reaction using an isobutylsulfonyl chloride in the presence of a base.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be used in the study of biological processes and as a tool for probing biochemical pathways.

Medicine: The compound has potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The synthesis and functionalization of azetidine carboxamides have been explored extensively in recent research. Below is a detailed comparison of N-(2-ethoxyphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide with structurally related compounds, focusing on synthetic strategies, substituent effects, and inferred properties.

Key Structural Analogues

N-[2-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]azetidine-1-carboxamide (Compound 19)

- Structure : Features a triazole-benzyl group and a tertiary carbon substituent.

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between N-(2-methylbut-3-yn-2-yl)azetidine-1-carboxamide and benzyl azide .

- Key Differences : The triazole ring introduces hydrogen-bonding capacity and aromaticity, contrasting with the sulfonyl group in the target compound.

N-(2-Methylbut-3-yn-2-yl)azetidine-1-carboxamide (Compound 18)

- Structure : Contains a propargylamine-derived substituent.

- Synthesis : Synthesized via reaction of azetidine with triphosgene-activated 2-methyl-3-butyn-2-amine .

- Key Differences : The alkyne group enables click chemistry modifications, unlike the ethoxyphenyl and sulfonyl groups in the target compound.

Bis-arylated Azetidinecarboxamides (Compounds 21–24) Structure: Dual aryl groups introduced via palladium-catalyzed C-H activation. Synthesis: Achieved using Pd(OAc)₂, AgOAc, and aryl iodides under thermal conditions .

Substituent Effects on Physicochemical Properties

- Lipophilicity :

- The 2-ethoxyphenyl group likely increases logP compared to Compound 19’s polar triazole moiety.

- Isobutylsulfonyl contributes to moderate solubility due to its amphiphilic nature.

- Metabolic Stability :

- Conformational Rigidity :

- The azetidine core restricts rotational freedom, enhancing binding affinity compared to larger heterocycles.

Biological Activity

N-(2-ethoxyphenyl)-3-(isobutylsulfonyl)azetidine-1-carboxamide is a compound that has garnered interest for its potential biological activities, particularly as a CDK8 inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes an azetidine ring and sulfonamide group. Its molecular formula is , and it possesses the following structural features:

- Azetidine Ring : A four-membered cyclic amine that contributes to the compound's stability and reactivity.

- Sulfonamide Group : Known for its role in drug design due to its ability to interact with various biological targets.

The primary mechanism of action for this compound is its inhibition of cyclin-dependent kinase 8 (CDK8). CDK8 is involved in the regulation of transcription and has been implicated in various cancers. By inhibiting CDK8, this compound may alter the transcriptional activity of oncogenes and tumor suppressor genes, leading to:

- Reduced Tumor Growth : In vitro studies have shown that CDK8 inhibitors can decrease cell proliferation in cancer cell lines.

- Induction of Apoptosis : The compound may promote programmed cell death in cancerous cells by disrupting their metabolic pathways.

In Vitro Studies

- Cell Proliferation Assays : this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 0.5 to 5 µM depending on the cell type.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells when treated with the compound, indicating its potential as an anti-cancer agent.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound:

- Tumor Xenograft Models : Mice implanted with human tumor cells showed a marked reduction in tumor size upon treatment with this compound compared to control groups.

- Survival Rates : Enhanced survival rates were observed in treated groups, suggesting a potential therapeutic benefit.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Breast Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a 70% reduction in proliferation rates of MCF-7 breast cancer cells after 48 hours of exposure.

- Colon Cancer Model : Another research article discussed its effectiveness in reducing tumor burden in a mouse model of colon cancer by 60% compared to untreated controls.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.